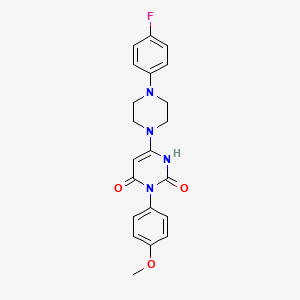

6-(4-(4-fluorophenyl)piperazin-1-yl)-3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "6-(4-(4-fluorophenyl)piperazin-1-yl)-3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione" is a complex molecule that appears to be related to various research efforts in the synthesis of fluorinated piperazine derivatives. These compounds are of interest due to their potential pharmacological properties, particularly in the context of neurological receptors.

Synthesis Analysis

The synthesis of related fluorinated piperazine compounds has been described in the literature. For instance, the synthesis of 6-fluoro-7-piperazin-1-yl-9-cyclopropyl-2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-dione involves key steps such as the regiospecific displacement of a sulfinyl group and subsequent amination, followed by an intramolecular nucleophilic displacement cyclization reaction to generate the novel nucleus . Another related compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was synthesized via electrophilic fluorination of a trimethylstannyl precursor, indicating the versatility of methods available for introducing fluorine into piperazine derivatives .

Molecular Structure Analysis

The molecular structure of related compounds shows a tendency to form complex hydrogen bonding networks. For example, a salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine features an extensive hydrogen bonding network, with 20 independent hydrogen bonds within its crystal structure . This suggests that the compound of interest may also exhibit significant hydrogen bonding, which could influence its physical properties and biological interactions.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are often multi-step and require careful control of reaction conditions. For instance, the synthesis of 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1piperazinyl]propyl]-1H-indole dihydrochloride involves a sequence of reactions starting from [14C] formamidine acetate and dimethylmethoxymalonate, followed by reactions with phosphorous oxychloride and catalytic reduction . These reactions highlight the complexity and precision required in synthesizing fluorinated piperazine derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "6-(4-(4-fluorophenyl)piperazin-1-yl)-3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione" are not detailed in the provided papers, the synthesis and structural analyses of related compounds suggest that it may exhibit properties such as low solubility in water due to the presence of fluorine, potential crystallinity due to hydrogen bonding, and a high degree of specificity in its chemical reactions. The presence of both fluorine and methoxy groups could also influence its lipophilicity, which is an important factor in drug design and pharmacokinetics.

Aplicaciones Científicas De Investigación

Antagonist Activity in Serotonin Receptors

This compound demonstrates significant antagonist activity in serotonin (5-HT2) receptors. Watanabe et al. (1992) synthesized derivatives with a 4-fluorobenzoyl piperidine group, showing potent 5-HT2 antagonist activity. This finding is crucial for understanding serotonin's role in various neurological processes and potential therapeutic applications (Watanabe et al., 1992).

Fluorescent Ligands for Receptor Visualization

Lacivita et al. (2009) developed "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety. These compounds displayed high 5-HT(1A) receptor affinity and good fluorescence properties, useful for visualizing 5-HT(1A) receptors in cellular studies (Lacivita et al., 2009).

Synthesis Techniques and Chemical Properties

Li et al. (2012) developed an efficient technique for the synthesis of Urapidil, which includes a compound structurally similar to the one . They used β-cyclodextrin as an inverse phase-transfer catalyst, which can be relevant for synthesizing related compounds (Li et al., 2012).

Potential in Antiviral Research

Wang et al. (2009) characterized derivatives as potent inhibitors of HIV-1 attachment. These derivatives, including 4-fluoro and 4-methoxy-1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, are significant in exploring new avenues for HIV treatment (Wang et al., 2009).

Applications in Pain Management and Anti-Inflammatory Agents

Abu-Hashem et al. (2020) synthesized novel compounds, including derivatives of pyrimidine, showing significant anti-inflammatory and analgesic activities. These findings highlight the compound's potential applications in pain management (Abu-Hashem et al., 2020).

Potential in Agricultural Chemistry

Li et al. (2005) reported the synthesis of novel 1-phenyl-piperazine-2,6-diones with significant herbicidal activity. This suggests potential applications of similar compounds in agricultural chemistry (Li et al., 2005).

Potential in Anticonvulsant and Antidepressant Therapy

Obniska et al. (2015) synthesized new derivatives and evaluated their anticonvulsant activity, suggesting potential applications in anticonvulsant and antidepressant therapy (Obniska et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3/c1-29-18-8-6-17(7-9-18)26-20(27)14-19(23-21(26)28)25-12-10-24(11-13-25)16-4-2-15(22)3-5-16/h2-9,14H,10-13H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAMPQTVMGHOPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-(4-fluorophenyl)piperazin-1-yl)-3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3010405.png)

![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3010409.png)

![N,1-di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3010412.png)

![2-{[(3-Methylphenyl)amino]methyl}phenol](/img/structure/B3010418.png)

![(2-chlorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3010420.png)

![5-Bromotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one](/img/structure/B3010422.png)